(1R,2R)-2-(Dimethylamino)cyclopentanol

Asymmetric synthesis Chiral building blocks Stereoselectivity

(1R,2R)-2-(Dimethylamino)cyclopentanol is a chiral amino alcohol with a cyclopentane ring bearing a hydroxyl and a dimethylamino group in a trans configuration. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 68327-05-9
Cat. No. B1315321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(Dimethylamino)cyclopentanol
CAS68327-05-9
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCN(C)C1CCCC1O
InChIInChI=1S/C7H15NO/c1-8(2)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
InChIKeyRXMKVUFGNZHQEE-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2R)-2-(Dimethylamino)cyclopentanol (CAS 68327-05-9): Technical Baseline for Procurement Specification


(1R,2R)-2-(Dimethylamino)cyclopentanol is a chiral amino alcohol with a cyclopentane ring bearing a hydroxyl and a dimethylamino group in a trans configuration . Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol . As a chiral building block, its utility is intrinsically linked to its specific stereochemistry, which dictates its performance in asymmetric synthesis and chiral resolution applications. The compound is commercially available as a research chemical with typical purity specifications ranging from 95% to 98% .

Why Generic Substitution Fails for (1R,2R)-2-(Dimethylamino)cyclopentanol (CAS 68327-05-9)


Generic substitution with alternative stereoisomers or racemic mixtures is not scientifically valid for (1R,2R)-2-(dimethylamino)cyclopentanol. The compound's value proposition hinges entirely on its defined (1R,2R) stereochemistry, which is crucial for applications in asymmetric catalysis and chiral resolution . Substituting with the (1R,2S)-cis isomer, the (1S,2R) enantiomer, or a racemic mixture will result in different spatial orientation of functional groups, leading to altered or diminished enantioselectivity and catalytic activity. The quantitative comparisons below demonstrate that while alternative compounds may share similar physical properties, their stereochemical identity and associated purity specifications differ significantly, making them non-interchangeable for research requiring precise stereochemical control.

Quantitative Differentiation Guide: (1R,2R)-2-(Dimethylamino)cyclopentanol (CAS 68327-05-9) vs. Comparators


Stereochemical Identity and Purity: (1R,2R) vs. (1R,2S)-Cis Isomer

The target (1R,2R) compound is the trans-diastereomer, while (1R,2S)-2-(dimethylamino)cyclopentanol (CAS 57070-96-9) is its cis counterpart. Their different spatial arrangements lead to different properties and applications in asymmetric synthesis . For the target (1R,2R) compound, purity specifications from reputable vendors are available at 95% and 98% . For the (1R,2S)-cis isomer, a purity of 98% is also available .

Asymmetric synthesis Chiral building blocks Stereoselectivity

Comparison of Predicted Physicochemical Properties with a Primary Amine Analog

Substituting the dimethylamino group with a methylamino group changes the compound's basicity and lipophilicity, which are critical parameters in medicinal chemistry. The predicted pKa for the target (1R,2R) compound is 14.93±0.40 . For the primary amine analog, (1R,2R)-2-(methylamino)cyclopentanol (CAS 81795-51-9), the predicted pKa is expected to be different due to the change in substitution, but a specific predicted value was not found in the search results .

Drug design Lead optimization Physicochemical properties

Differentiation from Racemic Mixture: Chiral Purity as a Key Procurement Parameter

The target compound is a single enantiomer, whereas a racemic mixture (e.g., rac-(1R,2R)-2-(dimethylamino)cyclopentanol, CAS 1184999-47-0) contains equal amounts of both enantiomers . The single enantiomer is required for applications where stereochemistry dictates biological or catalytic activity. The racemic mixture is also available with a purity of 95% , but it lacks the chiral purity necessary for many asymmetric transformations.

Chiral resolution Enantioselective synthesis Analytical chemistry

Validated Application Scenarios for (1R,2R)-2-(Dimethylamino)cyclopentanol (CAS 68327-05-9)


Asymmetric Synthesis as a Chiral Auxiliary or Ligand

The (1R,2R) stereochemistry makes this compound suitable for use as a chiral building block or ligand in asymmetric catalysis . Its well-defined trans-configuration can induce stereoselectivity in reactions such as the enantioselective addition of organometallic reagents to carbonyl compounds. The high purity (up to 98%) ensures reliable and reproducible results in these sensitive reactions .

Chiral Resolution and Analytical Chemistry

As a single enantiomer, (1R,2R)-2-(dimethylamino)cyclopentanol can be used as a chiral resolving agent or a standard in chiral analytical methods (e.g., chiral HPLC) . Its availability at high purity (98%) is critical for these applications, where the presence of the opposite enantiomer would confound results .

Medicinal Chemistry Scaffold for CNS Drug Discovery

The compound's structural features—a cyclic amine and a hydroxyl group—make it a valuable scaffold for the synthesis of central nervous system (CNS)-active drug candidates . The trans-2-aminocycloaliphatic motif is found in certain pharmaceuticals. The specific (1R,2R) configuration can be crucial for interacting with chiral biological targets, such as receptors or enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,2R)-2-(Dimethylamino)cyclopentanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.